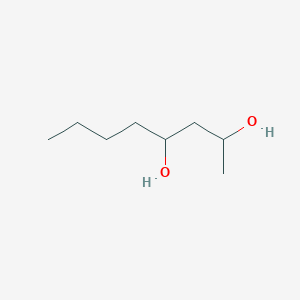
2,4-Octanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Octanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the alkanediol family, which are known for their amphiphilic properties, making them useful in various applications, including as preservatives and in the formulation of creams .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Octanediol can be synthesized through multiple-step organic synthesis. One common method involves the reduction of 2,4-octanedione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2,4-octanedione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 2,4-Octanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-octanedione using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield octane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in THF under reflux conditions.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 2,4-Octanedione.
Reduction: Octane.
Substitution: 2,4-Dichlorooctane
Scientific Research Applications
2,4-Octanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties, making it a potential preservative in biological formulations.
Medicine: Explored for its potential use in drug formulations due to its amphiphilic nature.
Industry: Utilized in the formulation of creams and lotions as a stabilizer and preservative.
Mechanism of Action
The mechanism of action of 2,4-octanediol is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with various molecular targets, influencing the stability and activity of formulations .
Comparison with Similar Compounds
1,2-Octanediol: Another diol with similar antimicrobial properties but different hydroxyl group positions.
2-Methyl-2,4-pentanediol (Hexylene Glycol): A shorter-chain diol with reduced amphiphilicity and antimicrobial activity.
1,2-Hexanediol: A shorter-chain diol with similar uses in formulations but different physical properties.
Uniqueness: 2,4-Octanediol stands out due to its specific hydroxyl group positions, which confer unique physical and chemical properties. Its longer alkyl chain compared to other diols enhances its amphiphilic nature, making it more effective in disrupting microbial membranes and stabilizing formulations .
Properties
CAS No. |
90162-24-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-2,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-5-8(10)6-7(2)9/h7-10H,3-6H2,1-2H3 |
InChI Key |
HOWLAKMIIWUJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


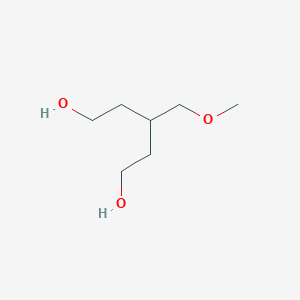
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
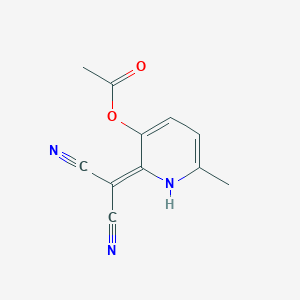
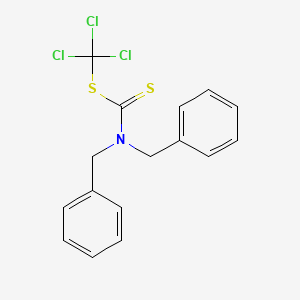
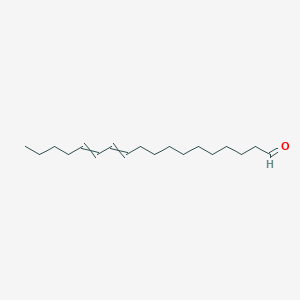
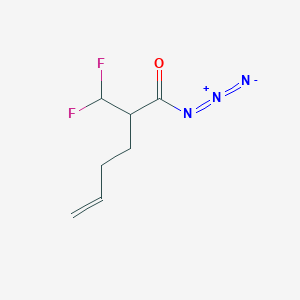
![2-(dimethylamino)-N-[4-[[2-(dimethylamino)acetyl]amino]phenyl]acetamide](/img/structure/B14362102.png)
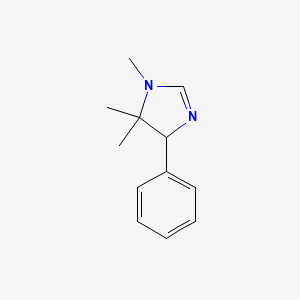
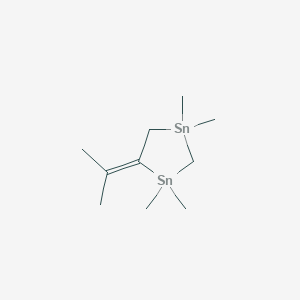

![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
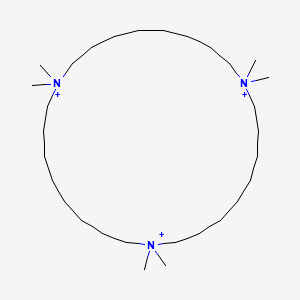

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
